molecular formula C11H11N3 B13142729 2-Methyl-[3,4'-bipyridin]-6-amine CAS No. 88976-13-0

2-Methyl-[3,4'-bipyridin]-6-amine

Cat. No.: B13142729
CAS No.: 88976-13-0
M. Wt: 185.22 g/mol
InChI Key: NOXKDYMSPZVULF-UHFFFAOYSA-N
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Description

2-Methyl-[3,4’-bipyridin]-6-amine is a heterocyclic compound that belongs to the bipyridine family. Bipyridines are known for their significant roles in coordination chemistry, serving as ligands for various metal complexes. The unique structure of 2-Methyl-[3,4’-bipyridin]-6-amine, which includes a methyl group and an amine group, makes it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-[3,4’-bipyridin]-6-amine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the cross-coupling of boronic acids with halopyridines . Another method involves the Stille coupling, which uses tin reagents in the presence of palladium catalysts .

Industrial Production Methods: Industrial production of bipyridine derivatives often employs continuous flow systems to enhance efficiency and yield. For example, the α-methylation of pyridines can be achieved using a continuous flow setup with Raney nickel as a catalyst . This method is advantageous due to its scalability and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-[3,4’-bipyridin]-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, often facilitated by bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of reduced bipyridine derivatives.

    Substitution: Formation of substituted bipyridine compounds with various functional groups.

Scientific Research Applications

2-Methyl-[3,4’-bipyridin]-6-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-[3,4’-bipyridin]-6-amine involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, modulating their activity. The compound’s unique structure allows it to participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-[3,4’-bipyridin]-6-amine stands out due to the presence of the methyl and amine groups, which enhance its reactivity and potential for functionalization. This makes it a versatile compound for various applications, particularly in the development of novel materials and therapeutic agents.

Biological Activity

2-Methyl-[3,4'-bipyridin]-6-amine is a compound with significant potential in medicinal chemistry and biological research due to its unique structural features and biological activities. This article explores its biological activity, synthesis, interaction with biological targets, and potential applications.

Chemical Structure and Properties

The compound is characterized by a bipyridine structure, which consists of two fused pyridine rings. Its molecular formula is C11H12N2C_{11}H_{12}N_2 with a molecular weight of 185.22 g/mol. The presence of a methyl group at the 2-position and an amino group at the 6-position enhances its reactivity and potential for functionalization compared to other bipyridine derivatives.

This compound exhibits biological activity primarily through its ability to chelate metal ions, allowing it to form stable complexes that interact with various biological targets such as enzymes and receptors. This interaction can modulate their activity, suggesting therapeutic applications in areas like cancer treatment and infectious diseases.

Interaction Studies

Research has demonstrated that the compound binds effectively to several biological targets, influencing enzyme activities and receptor binding. For instance, studies have indicated that it may inhibit specific kinases or proteases involved in disease pathways.

Anticancer Activity

A study highlighted the potential of this compound in cancer therapy. In vitro assays showed that the compound could induce apoptosis in various cancer cell lines by modulating pathways involving apoptosis regulators such as XIAP (X-linked inhibitor of apoptosis protein) and Sp1 (specificity protein 1) .

Cell Line Concentration (µM) Effect Reference
T24T60Induction of apoptosis
HCT116VariesInhibition of tumor growth

Antimicrobial Activity

The chelation properties of this compound also suggest potential antimicrobial activity. Similar compounds have been shown to exhibit antifungal effects against Candida albicans and Aspergillus species, indicating that this compound could be explored for similar applications .

Synthesis Methods

The synthesis of this compound typically involves coupling reactions between pyridine derivatives. One common method is the Suzuki coupling reaction, which employs palladium catalysts to facilitate cross-coupling reactions.

Synthetic Pathway Overview

  • Starting Materials : Pyridine derivatives.
  • Reagents : Boronic acids, palladium catalysts.
  • Conditions : Continuous flow systems may be utilized for enhanced efficiency.

Comparison with Similar Compounds

To contextualize the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound Name Structure Type Key Features
2,2'-BipyridineBipyridineStrong metal-chelating properties
4-Methyl-[3,3'-bipyridin]-6-amineBipyridineDifferent substitution pattern affecting activity
PhenanthrolineHeterocyclicSimilar metal-binding capabilities

Properties

CAS No.

88976-13-0

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

6-methyl-5-pyridin-4-ylpyridin-2-amine

InChI

InChI=1S/C11H11N3/c1-8-10(2-3-11(12)14-8)9-4-6-13-7-5-9/h2-7H,1H3,(H2,12,14)

InChI Key

NOXKDYMSPZVULF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N)C2=CC=NC=C2

Origin of Product

United States

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